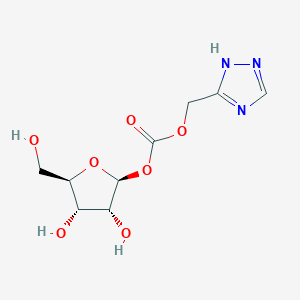
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is a chemical compound known for its role as an intermediate in the synthesis of ribavirin, an antiviral medication. This compound is characterized by its unique structure, which includes a ribofuranosyl group attached to a triazole ring, making it a significant molecule in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester involves several steps. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic processes to produce the compound. This method is advantageous due to its efficiency and specificity .
In industrial production, the compound is synthesized through a series of chemical reactions that involve the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol.
Analyse Chemischer Reaktionen
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the production of antiviral drugs, particularly ribavirin, which is used to treat various viral infections .
Wirkmechanismus
The mechanism of action of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is primarily related to its role as an intermediate in the synthesis of ribavirin. Ribavirin exerts its antiviral effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine triphosphate (GTP). This inhibition leads to a decrease in the production of viral RNA, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is similar to other nucleoside analogs, such as ribavirin and its derivatives. it is unique due to its specific structure and the presence of the methyl ester group. This structural difference contributes to its distinct chemical properties and biological activities .
Similar compounds include:
- Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide)
- Viramidine (1-β-D-ribofuranosyl-1,2,4-triazole-3-carbonitryl)
- 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylic acid methyl ester .
Eigenschaften
Molekularformel |
C9H13N3O7 |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 1H-1,2,4-triazol-5-ylmethyl carbonate |
InChI |
InChI=1S/C9H13N3O7/c13-1-4-6(14)7(15)8(18-4)19-9(16)17-2-5-10-3-11-12-5/h3-4,6-8,13-15H,1-2H2,(H,10,11,12)/t4-,6-,7-,8+/m1/s1 |
InChI-Schlüssel |
HOYRAVSFLFXBCY-JBBNEOJLSA-N |
Isomerische SMILES |
C1=NNC(=N1)COC(=O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=NNC(=N1)COC(=O)OC2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline](/img/structure/B13824050.png)

![5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B13824066.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B13824074.png)

![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)

![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)

![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)

